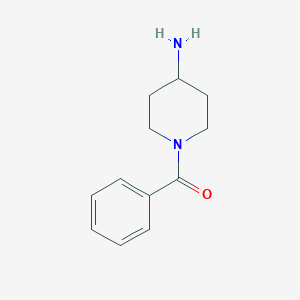
(4-Aminopiperidin-1-yl)(phenyl)methanone
概要
説明
The compound (4-Aminopiperidin-1-yl)(phenyl)methanone, while not directly studied in the provided papers, is a chemical compound that can be inferred to have potential biological activity based on the structural similarities and activities of related compounds. For instance, compounds with aminopiperidine moieties and substituted phenyl groups are often explored for their pharmacological properties.
Synthesis Analysis
Although the exact synthesis of (4-Aminopiperidin-1-yl)(phenyl)methanone is not detailed in the provided papers, similar compounds have been synthesized through condensation reactions. For example, the synthesis of 3-Amino-4-morpholino-1H-indazol-1-yl(3-fluorophenyl)methanone involved the condensation of 3-fluorobenzoic acid with an amine followed by cyclization . This suggests that a similar approach could be employed for the synthesis of (4-Aminopiperidin-1-yl)(phenyl)methanone, using appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of compounds similar to (4-Aminopiperidin-1-yl)(phenyl)methanone has been characterized using techniques such as single crystal X-ray diffraction . This technique allows for the determination of the three-dimensional arrangement of atoms within a crystal and can provide insight into the molecular conformation, which is crucial for understanding the compound's reactivity and interaction with biological targets.
Chemical Reactions Analysis
The chemical reactivity of a compound like (4-Aminopiperidin-1-yl)(phenyl)methanone can be inferred from related studies. For instance, the presence of amino groups can make the compound a candidate for further functionalization through reactions such as acylation or alkylation. The phenyl group could also undergo various electrophilic aromatic substitution reactions depending on the reaction conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of (4-Aminopiperidin-1-yl)(phenyl)methanone can be predicted based on the properties of structurally similar compounds. For example, the compound's solubility, melting point, and stability can be influenced by the presence of the aminopiperidine and phenyl groups. Computational methods such as density functional theory (DFT) calculations can provide insights into the compound's electronic properties, such as the energy levels of the highest occupied and lowest unoccupied molecular orbitals (HOMO-LUMO), which are important for understanding its reactivity .
科学的研究の応用
Synthesis and Chemical Properties
Synthesis and Rearrangement
(4-Aminopiperidin-1-yl)(phenyl)methanone derivatives have been synthesized using a CAN-mediated rearrangement of 4-benzhydrylidenepiperidines. This method provided a facile strategy for synthesizing meperidine analogs and showed modest overall yields (Chang et al., 2006).
Structural and Spectral Analysis
The compound and its derivatives were characterized through various spectral techniques such as UV, IR, 1H, and 13C NMR, alongside high-resolution mass spectrometry. Density Functional Theory (DFT) calculations were used for structural optimization and interpretation of vibrational spectra (Shahana & Yardily, 2020).
Biological Activities and Applications
NMDA Receptor Antagonist
Derivatives of (4-Aminopiperidin-1-yl)(phenyl)methanone have been identified as potent NR2B subunit-selective antagonists of the NMDA receptor. These compounds were synthesized and tested for their activity in binding and functional assays, demonstrating low nanomolar activity. The structure-activity relationship was established, and some derivatives showed comparable activity to besonprodil after oral administration in a formalin-induced hyperalgesia model in mice (Borza et al., 2007).
Antimicrobial Activity
Certain derivatives of (4-Aminopiperidin-1-yl)(phenyl)methanone, such as those synthesized by condensing substituted chalcones and isoniazid, showed promising antimicrobial activity. The structures of these compounds were established through analytical and spectral data, and they exhibited activity comparable to standard drugs like ciprofloxacin and fluconazole (Kumar et al., 2012).
Material Science and Other Applications
Crystal Structure Analysis
The crystal structure of certain (4-Aminopiperidin-1-yl)(phenyl)methanone adducts has been analyzed, revealing interesting geometrical arrangements and intermolecular hydrogen bonding patterns. Such analysis helps in understanding the material's properties and potential applications in various fields (Revathi et al., 2015).
Nonlinear Optical Materials
The nonlinear optical (NLO) properties of certain piperidine derivatives of (4-Aminopiperidin-1-yl)(phenyl)methanone were studied, showing promising results. These compounds were synthesized, and their structural, spectral, thermal, and NLO properties were investigated, indicating potential applications in optoelectronics (Revathi et al., 2018).
特性
IUPAC Name |
(4-aminopiperidin-1-yl)-phenylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O/c13-11-6-8-14(9-7-11)12(15)10-4-2-1-3-5-10/h1-5,11H,6-9,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMJRDZSVSJUACX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N)C(=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30406516 | |
| Record name | (4-Aminopiperidin-1-yl)(phenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30406516 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Aminopiperidin-1-yl)(phenyl)methanone | |
CAS RN |
150514-60-6 | |
| Record name | (4-Aminopiperidin-1-yl)(phenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30406516 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

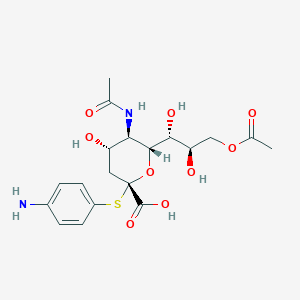
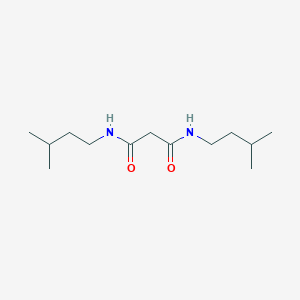
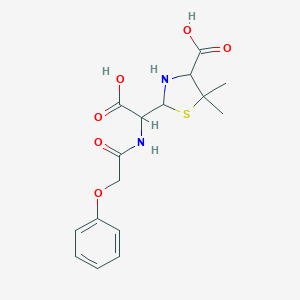
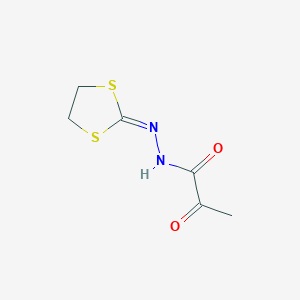
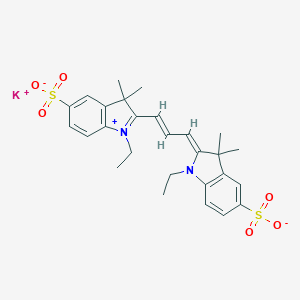
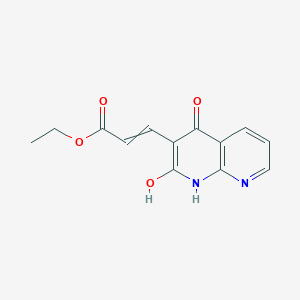
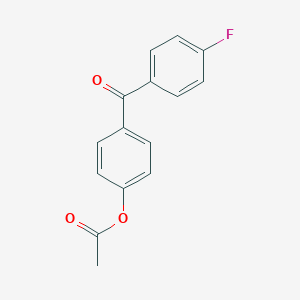
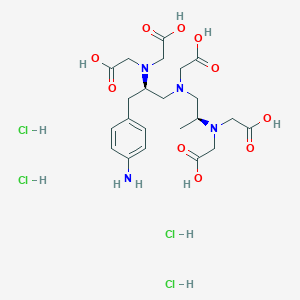
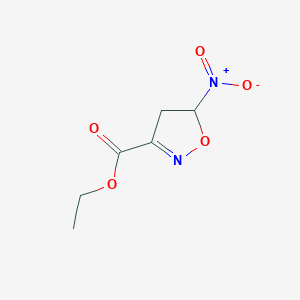
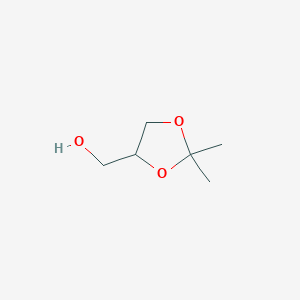
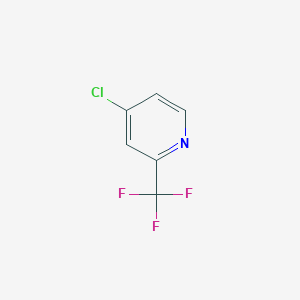
![8-[3-(4-Fluorobenzoyl)propyl]-1-phenyl-3-[4-(isothiocyanato)phenethyl]-1,3,8-triazaspiro[4.5]decan-4-one](/img/structure/B138553.png)
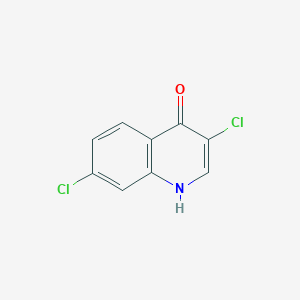
![Methyl 2-[5-acetyloxy-6-(methoxymethyl)-4-(2-methoxy-2-oxoethoxy)oxan-3-yl]oxyacetate](/img/structure/B138557.png)